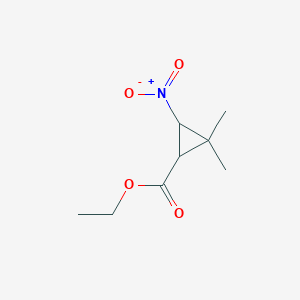

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI), commonly known as nitroethyl cyclopropane, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a nitroalkene, which means that it contains a nitro group (-NO2) and an alkene group (-C=C-). Nitroalkenes have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

科学的研究の応用

Nitroethyl cyclopropane has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, nitroalkenes have been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Nitroethyl cyclopropane has also been studied for its potential use as a fluorescent probe for imaging biological systems. In chemical biology, nitroalkenes have been used to selectively label proteins and nucleic acids for imaging and detection purposes. In materials science, nitroalkenes have been used to synthesize functional materials with unique electronic and optical properties.

作用機序

The mechanism of action of nitroethyl cyclopropane is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with cellular nucleophiles, such as thiols and amines. These reactive intermediates can cause oxidative stress and damage to cellular components, leading to cell death or inhibition of cell growth. The exact molecular targets of nitroethyl cyclopropane are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular signaling and metabolism.

Biochemical and Physiological Effects:

Nitroethyl cyclopropane has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. In vitro studies have shown that nitroethyl cyclopropane can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Nitroethyl cyclopropane has also been shown to exhibit antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In animal studies, nitroethyl cyclopropane has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

実験室実験の利点と制限

Nitroethyl cyclopropane has several advantages for use in lab experiments, including its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively label cellular components for imaging and detection purposes. However, nitroethyl cyclopropane also has several limitations, including its potential toxicity and reactivity, which can make it difficult to work with in certain experimental settings. Careful attention must be paid to the handling and storage of nitroethyl cyclopropane to ensure its safety and efficacy in lab experiments.

将来の方向性

There are several future directions for research on nitroethyl cyclopropane, including the development of new synthetic methods to improve yield and purity, the identification of new molecular targets and mechanisms of action, and the exploration of new applications in materials science and chemical biology. In medicinal chemistry, nitroethyl cyclopropane has the potential to be developed into a new class of anti-cancer drugs with improved efficacy and selectivity. In chemical biology, nitroethyl cyclopropane can be used to study the function and localization of cellular components, such as proteins and nucleic acids. In materials science, nitroethyl cyclopropane can be used to synthesize new materials with unique electronic and optical properties.

合成法

Nitroethyl cyclopropane can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with nitromethane in the presence of a base catalyst, or the reaction of ethyl 2-bromo-2-methylpropanoate with sodium nitrite in the presence of copper powder. The yield and purity of the final product can be improved through careful optimization of reaction conditions, such as temperature, solvent, and catalyst concentration.

特性

CAS番号 |

174574-81-3 |

|---|---|

製品名 |

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI) |

分子式 |

C8H13NO4 |

分子量 |

187.19 g/mol |

IUPAC名 |

ethyl 2,2-dimethyl-3-nitrocyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-4-13-7(10)5-6(9(11)12)8(5,2)3/h5-6H,4H2,1-3H3 |

InChIキー |

MDYSCNIFVJSGAT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1C(C1(C)C)[N+](=O)[O-] |

正規SMILES |

CCOC(=O)C1C(C1(C)C)[N+](=O)[O-] |

同義語 |

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)